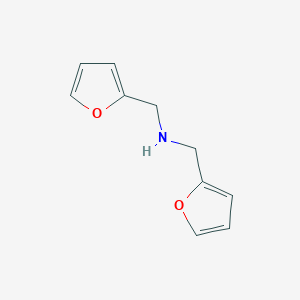

n,n-Bis(2-furylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTHRBXRBOVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339602 | |

| Record name | n,n-bis(2-furylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-50-1 | |

| Record name | N-(2-Furanylmethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18240-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n,n-bis(2-furylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-Bis(2-furylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, a secondary amine featuring two furan moieties, holds significant interest within medicinal chemistry and materials science due to the versatile reactivity of the furan ring system. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Detailed experimental protocols, data tables for easy comparison of properties, and visualizations of synthetic pathways are presented to facilitate its application in research and development.

Introduction

The furan scaffold is a privileged structure in numerous biologically active compounds and functional materials. This compound, also known as difurfurylamine, combines the chemical reactivity of a secondary amine with the unique electronic and structural characteristics of the furan ring. This makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates, ligands for catalysis, and novel polymers. Understanding its synthesis and properties is crucial for its effective utilization in these applications.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of furfural, a readily available platform chemical derived from biomass. This process can be conceptualized as a one-pot reaction involving the initial formation of furfurylamine, which then reacts with another molecule of furfural to form an imine intermediate, followed by reduction to the target secondary amine.

A plausible and efficient method involves the use of formamide and formic acid, which act as both the amine source and the reducing agent, often under microwave irradiation to accelerate the reaction. This approach is related to the Leuckart-Wallach and Eschweiler-Clarke reactions.[1][2]

Proposed Synthetic Pathway:

References

Characterization of N,N-Bis(2-furylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan moieties. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in pharmaceutical development. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its identification and analysis. The document also highlights its role as an impurity in the synthesis of the diuretic drug Furosemide, providing a critical context for drug development professionals.

Chemical and Physical Properties

This compound is a stable compound under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| CAS Number | 18240-50-1 | [3] |

| Appearance | Colorless liquid (predicted) | |

| Density | 1.126 g/cm³ | [1] |

| Boiling Point | 248.7 °C at 760 mmHg | |

| Flash Point | 104.2 °C | [1] |

| LogP (Predicted) | 1.74 | |

| Topological Polar Surface Area | 38.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis

The primary route for the synthesis of this compound is the reductive amination of furfural with furfurylamine. This reaction involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common reductive amination methods for furan derivatives.[4][5][6]

Materials:

-

Furfural

-

Furfurylamine

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Methanol, Ethanol)

-

Reaction vessel (e.g., Parr hydrogenator or similar high-pressure reactor)

Procedure:

-

In a high-pressure reaction vessel, dissolve furfural (1.0 equivalent) and furfurylamine (1.0 equivalent) in a suitable solvent (e.g., methanol).

-

Add the hydrogenation catalyst (e.g., 5 mol% Pd/C or a slurry of Raney Ni).

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.[7]

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structural components and data from related furan derivatives.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The amine proton signal is expected to be a broad singlet.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.4 | dd | 2H | H-5 (furan) |

| ~6.3 | dd | 2H | H-4 (furan) |

| ~6.2 | d | 2H | H-3 (furan) |

| ~3.7 | s | 4H | -CH₂- |

| variable | br s | 1H | -NH- |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the furan ring carbons and the methylene carbons. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 (furan) |

| ~142 | C-5 (furan) |

| ~110 | C-4 (furan) |

| ~107 | C-3 (furan) |

| ~45 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations associated with the furan ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine)[8] |

| 3100 - 3150 | Medium | C-H stretch (furan ring) |

| 2850 - 2960 | Medium | C-H stretch (methylene) |

| ~1500, ~1400, ~1015 | Strong | C=C and C-O-C stretches (furan ring) |

| 1000 - 1250 | Medium | C-N stretch (aliphatic amine)[9] |

| 650 - 900 | Broad | N-H wag (secondary amine)[9] |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable furfuryl cation or related fragments.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 96 | [C₅H₄O-CH₂-NH]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

Relevance in Drug Development

While this compound itself is not marketed as a therapeutic agent, its structural components, particularly the furfurylamine moiety, are present in several pharmaceutical compounds. Notably, it is identified as an impurity in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[3][10]

Furosemide Synthesis and the Role of Furfurylamine Derivatives

The synthesis of Furosemide typically involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[11][12][13] The presence of this compound as an impurity suggests a potential side reaction where furfurylamine reacts with a furfuryl-containing intermediate or that the starting furfurylamine contains this dimer as an impurity. Understanding the formation and characterization of such impurities is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a furan-containing secondary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through reductive amination. While not a drug itself, its structural relationship to key pharmaceutical intermediates, such as those used in the synthesis of Furosemide, makes its characterization essential for drug development professionals focused on purity and process optimization. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related furan derivatives.

References

- 1. Uses|Furfurylamine-HoseaChem [hoseachem.com]

- 2. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 3. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sandermanpub.net [sandermanpub.net]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 13. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Chemical Structure and Analysis of n,n-Bis(2-furylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan rings. This heterocyclic compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the furan moiety and the central nitrogen atom. This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound possesses a central secondary amine group to which two furfuryl groups are attached. The furan rings are five-membered aromatic heterocycles containing an oxygen atom, which imparts distinct chemical properties.

Molecular Formula: C₁₀H₁₁NO₂[1][2]

Molecular Weight: 177.20 g/mol [1]

CAS Registry Number: 18240-50-1[1]

Synonyms: Difurfurylamine, 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine[1][2]

The presence of the lone pair of electrons on the nitrogen atom and the pi-electron systems of the furan rings make this compound a candidate for various chemical transformations, including N-alkylation, acylation, and participation in coordination chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Boiling Point | 248.7 °C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ | [2] |

| Flash Point | 104.2 °C | [2] |

| Refractive Index | 1.5168 | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of furfural with furfurylamine. This reaction typically proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction.

Synthesis Pathway

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on the general principles of reductive amination for the synthesis of furfurylamine, adapted for the synthesis of the target secondary amine.[3][4][5][6]

Materials:

-

Furfural

-

Furfurylamine

-

Methanol (or another suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or Sodium borohydride (NaBH₄) as a reducing agent

-

Hydrogen gas (if using Pd/C)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve furfurylamine (1.0 equivalent) in methanol.

-

Addition of Aldehyde: To this solution, add furfural (1.0 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is typically stirred for several hours to facilitate the formation of the iminium intermediate.

-

Reduction:

-

Catalytic Hydrogenation: If using a heterogeneous catalyst like Pd/C, add the catalyst to the reaction mixture. The flask is then connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or slightly higher) until the reaction is complete (monitored by TLC or GC-MS).

-

Chemical Reduction: If using a chemical reducing agent like sodium borohydride, cool the reaction mixture in an ice bath and add NaBH₄ portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

-

-

Work-up:

-

For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The furan protons typically appear in the aromatic region, while the methylene protons will be upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the carbons of the furan rings and the methylene carbons. PubChem contains an entry for the 13C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a secondary amine, this compound will exhibit a characteristic N-H stretching vibration, although this may be weak. Other key absorptions will correspond to the C-H, C=C, and C-O bonds of the furfuryl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 177. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable furfuryl cation or a related fragment. PubChem lists top m/z peaks at 81, 96, and 109, which are consistent with fragments of the furfuryl moiety.[1]

Analytical Workflow

Caption: A typical analytical workflow for this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its structure can be reliably confirmed through a combination of standard analytical techniques, including NMR, IR, and mass spectrometry. The reductive amination of furfural and furfurylamine provides a direct route to this compound, enabling its use in further synthetic applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers and scientists working with this interesting heterocyclic molecule.

References

- 1. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. sctunisie.org [sctunisie.org]

- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. sandermanpub.net [sandermanpub.net]

"spectroscopic data of difurfurylamine"

An In-depth Technical Guide to the Spectroscopic Characterization of Difurfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of difurfurylamine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing furan-based compounds. This document outlines the expected spectroscopic signatures of difurfurylamine in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Introduction

Difurfurylamine, also known as bisfurfurylamine, is a secondary amine containing two furan rings. Its unique chemical structure, derived from renewable biomass sources, makes it a valuable building block in the synthesis of polymers, resins, and pharmaceutical intermediates. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of difurfurylamine in any research or development setting. This guide provides the foundational spectroscopic information required for such analyses.

Data Presentation: Spectroscopic Signatures of Difurfurylamine

Infrared (IR) Spectroscopy

The IR spectrum of difurfurylamine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Mode | Intensity |

| N-H (Secondary Amine) | 3300 - 3500 | Stretch | Medium-Weak |

| C-H (Furan Ring) | 3100 - 3150 | Stretch | Medium |

| C-H (Methylene) | 2850 - 2960 | Stretch | Medium |

| C=C (Furan Ring) | 1500 - 1650 | Stretch | Medium-Strong |

| C-O-C (Furan Ring) | 1000 - 1300 | Stretch | Strong |

| C-N (Amine) | 1020 - 1250 | Stretch | Medium |

An FTIR spectrum of bisfurfurylamine has been reported, and visual inspection aligns with these expected absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the difurfurylamine molecule.

The proton NMR spectrum of difurfurylamine is expected to show distinct signals for the furan ring protons, the methylene protons adjacent to the nitrogen, and the amine proton. A published ¹H NMR spectrum of purified bisfurfurylamine confirms this pattern[1].

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Furan H (α to O) | ~7.3 - 7.5 | Multiplet | 2H |

| Furan H (β to O) | ~6.2 - 6.4 | Multiplet | 4H |

| Methylene (-CH₂-) | ~3.7 - 3.9 | Singlet | 4H |

| Amine (N-H) | Variable (typically 1-5) | Broad Singlet | 1H |

The carbon NMR spectrum will provide signals for the distinct carbon atoms in the furan rings and the methylene groups.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Furan C (α to O, attached to CH₂) | ~150 - 155 |

| Furan C (α to O) | ~140 - 145 |

| Furan C (β to O) | ~105 - 115 |

| Methylene (-CH₂-) | ~40 - 50 |

Mass Spectrometry (MS)

Mass spectrometry of difurfurylamine will provide information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

| Ion | Expected m/z | Description |

| [M]⁺ | 177.08 | Molecular Ion |

| [M-C₄H₃O]⁺ | 110.06 | Loss of a furyl group |

| [C₅H₆NO]⁺ | 96.04 | Furfurylaminyl cation |

| [C₅H₅O]⁺ | 81.03 | Furfuryl cation |

The fragmentation of amines is often initiated by the cleavage of the C-C bond alpha to the nitrogen atom[2][3].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of difurfurylamine, which is typically a liquid at room temperature.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of difurfurylamine directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Neat Liquid Film):

-

Data Acquisition:

-

Collect a background spectrum of the empty instrument (or clean salt plates).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of difurfurylamine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition (¹H NMR):

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the difurfurylamine sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions[2].

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to confirm the structure of difurfurylamine.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like difurfurylamine.

Caption: Generalized workflow for the spectroscopic analysis of difurfurylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. youtube.com [youtube.com]

- 4. AMT - A study on the fragmentation of sulfuric acid and dimethylamine clusters inside an atmospheric pressure interface time-of-flight mass spectrometer [amt.copernicus.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to n,n-Bis(2-furylmethyl)amine (CAS 18240-50-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine characterized by the presence of two furan rings. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, prized for its unique electronic properties and ability to participate in various biological interactions.[1] This, combined with the chemical versatility of the secondary amine group, makes this compound a molecule of significant interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential, though currently underexplored, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 18240-50-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine | [4] |

| Appearance | Not specified, likely a liquid | |

| Density | 1.126 g/cm³ | [1][2] |

| Boiling Point | 248.7 °C at 760 mmHg | [2] |

| Flash Point | 104.2 °C | [1][2] |

| Refractive Index | 1.5168 | [2] |

| Vapor Pressure | 0.024 mmHg at 25 °C | [2] |

| LogP (Predicted) | 1.74 | [2] |

| Topological Polar Surface Area | 38.31 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| SMILES | C1=COC(=C1)CNCC2=CC=CO2 | [5] |

| InChI | InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | [5] |

| InChIKey | LGTHRBXRBOVOKE-UHFFFAOYSA-N | [5] |

Spectral Data

While publicly accessible spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of secondary amines and furan-containing compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the furan rings (in the aromatic region), the methylene protons adjacent to the nitrogen and the furan rings, and a broad signal for the N-H proton. |

| ¹³C NMR | Resonances for the furan ring carbons and the methylene carbons. PubChem indicates the availability of a ¹³C NMR spectrum.[4] |

| FT-IR | A characteristic N-H stretching vibration for a secondary amine in the range of 3350-3310 cm⁻¹. C-N stretching bands are expected in the region of 1335-1250 cm⁻¹ for the aromatic amine character. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 177. PubChem lists a GC-MS record with the NIST number 214897.[4] |

Experimental Protocols

Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of this compound is through the reductive amination of furfural with furfurylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Materials:

-

Furfural

-

Furfurylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanobohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve furfurylamine (1.0 equivalent) in the chosen solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add furfural (1.0 to 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is significant, add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the stirred solution. Maintain the temperature at room temperature.

-

Continue to stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol

The crude product obtained from the synthesis can be purified using standard techniques for secondary amines. Flash column chromatography is a common and effective method.

Materials:

-

Crude this compound

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional, to prevent tailing on the silica gel)

-

Glass column for chromatography

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Equilibrate the column with the chosen eluent system. A common starting point for amines is a mixture of hexane and ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to minimize tailing of the basic amine on the acidic silica gel.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not extensively reported in publicly available literature, the furan moiety is a well-established pharmacophore present in numerous approved drugs and biologically active molecules. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The presence of two furan rings in this compound may offer opportunities for bivalent interactions with biological targets or enhance its binding affinity through increased structural rigidity and electronic interactions. The secondary amine linker provides a point for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological profiles.

Given the precedent of other furan-containing molecules in drug discovery, it is plausible that this compound or its derivatives could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a furan-containing small molecule is depicted below. This is a generalized representation and would require experimental validation for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 4. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017093272A1 - Furane derivatives as inhibitors of atad2 - Google Patents [patents.google.com]

N,N-Bis(2-furylmethyl)amine: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan rings. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and its significance in contemporary chemical and pharmaceutical landscapes. While a singular "discovery" paper is not apparent in the historical record, its origins can be traced to early research on the synthesis of furfurylamines. Today, it is recognized as a key intermediate in various chemical syntheses and, notably, as a process-related impurity in the manufacturing of the widely used diuretic, furosemide. This guide will detail its synthesis, chemical properties, and its relationship with furosemide, providing valuable insights for professionals in drug development and chemical research.

Introduction

This compound (CAS No. 18240-50-1) is an organic compound with the molecular formula C10H11NO2.[1] Its structure, comprising a central secondary amine linked to two furfuryl groups, imparts it with unique chemical properties that make it a subject of interest in synthetic chemistry. The presence of the furan moieties, which are important pharmacophores, and the nucleophilic secondary amine group, allows for a variety of chemical transformations.[2] This guide delves into the historical context of its synthesis, its physicochemical properties, and its notable emergence as a pharmaceutical impurity.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not explicitly documented in a single seminal publication. However, its conceptual origins can be traced back to early 20th-century advancements in furan chemistry. A key historical document is a 1939 patent by Homer Adkins and Ralph Connor (US Patent 2,175,585), which describes a process for the catalytic synthesis of furfuryl secondary and tertiary amines.[3] This patent details the hydrogenation of the reaction products of furfural and various primary or secondary amines in the presence of a nickel catalyst.[3] The reaction of furfural with furfurylamine, a primary amine, under the conditions described would logically lead to the formation of this compound.

The general pathway for the formation of secondary and tertiary furfuryl amines as described in this early work is illustrated below.

While this patent provides a foundational method, this compound likely remained a laboratory curiosity until its relevance in the pharmaceutical industry became apparent.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 18240-50-1 | [1] |

| Molecular Formula | C10H11NO2 | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Density | 1.126 g/cm³ | [2] |

| Flash Point | 104.2 °C | [2] |

| IUPAC Name | 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Predicted shifts based on analogous structures. Furan protons expected in the range of δ 6.0-7.5 ppm. Methylene protons adjacent to the nitrogen and furan rings are expected around δ 3.7 ppm. The N-H proton signal would be a broad singlet. | [4] |

| ¹³C NMR | Predicted shifts. Furan ring carbons are expected between δ 105-155 ppm. The methylene carbon is predicted around δ 45-50 ppm. | [4][5][6] |

| IR Spectroscopy | Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the furan ring, and C-N stretching. | [7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 177. Key fragmentation would likely involve the loss of a furfuryl group. | [1] |

Modern Synthetic Routes and Experimental Protocols

Modern synthesis of this compound is typically achieved through the reductive amination of furfural with furfurylamine. This process involves the formation of an imine intermediate, which is then reduced to the secondary amine.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

Furfural

-

Furfurylamine

-

Methanol (or other suitable solvent)

-

Palladium on carbon (Pd/C) or Sodium borohydride (NaBH₄) as a reducing agent

-

Hydrogen gas (if using catalytic hydrogenation)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve furfural (1 equivalent) in methanol. Add furfurylamine (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is typically stirred for 2-4 hours to allow for the formation of the imine intermediate.

-

Reduction:

-

Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of Pd/C (e.g., 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Chemical Reduction: Cool the solution of the imine in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

For chemical reduction, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Significance in Drug Development: The Furosemide Connection

A significant aspect of the history and current relevance of this compound is its identification as a process-related impurity in the synthesis of furosemide.[1] Furosemide is a potent loop diuretic used to treat edema and hypertension.[8]

The synthesis of furosemide involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[8][9] However, this condensation step can be low-yielding (35-50%) and produce several by-products.[10][11] One of these by-products is believed to be this compound, which can arise from the reaction of the initially formed furosemide with another molecule of furfurylamine or from the self-condensation of furfurylamine under the reaction conditions. The presence of such impurities is of critical concern in the pharmaceutical industry, as they must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

Conclusion

While the formal "discovery" of this compound may not be attributable to a single event, its synthetic roots are evident in early 20th-century research on furfurylamines. Its journey from a potential product of early catalytic processes to a recognized pharmaceutical impurity underscores the evolving nature of chemical and pharmaceutical sciences. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and characterization of such compounds is paramount for ensuring the purity and safety of pharmaceutical products. The case of this compound as an impurity in furosemide synthesis serves as a pertinent example of the importance of rigorous process control and analytical characterization in the pharmaceutical industry.

References

- 1. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Uses|Furfurylamine-HoseaChem [hoseachem.com]

- 10. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 11. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Difurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfurylamine, also known as N,N-bis(furan-2-ylmethyl)amine, is a secondary amine characterized by the presence of two furan rings linked to a central nitrogen atom. As a derivative of furfural, a key platform chemical derived from biomass, difurfurylamine holds potential in the synthesis of bio-based polymers and specialty chemicals. It is structurally related to the more extensively studied primary amine, furfurylamine.

This technical guide provides a comprehensive overview of the known physical and chemical properties of difurfurylamine. It is important to note that while extensive experimental data exists for furfurylamine, there is a notable scarcity of published experimental data for many of the physical properties of difurfurylamine. Therefore, this document presents a combination of computed data for difurfurylamine, experimental data for the closely related furfurylamine for comparative context, and detailed experimental protocols for its synthesis.

Physical Properties

Quantitative experimental data for the physical properties of difurfurylamine are not widely available in published literature. The following table summarizes the computed properties available from chemical databases. For the benefit of researchers, a second table provides the well-documented experimental properties of the related primary amine, furfurylamine.

Table 1: Computed Physical Properties of Difurfurylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Exact Mass | 177.078978594 Da | [1] |

| XLogP3-AA | 1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 38.3 Ų |[1] |

Table 2: Experimental Physical Properties of Furfurylamine (for comparison)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 617-89-0 | [2][3][4] |

| Molecular Formula | C₅H₇NO | [2][3] |

| Molecular Weight | 97.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -70 °C | [3] |

| Boiling Point | 145-146 °C | [3] |

| Density | 1.099 g/mL at 25 °C | [3] |

| Vapor Pressure | 4.73 mmHg | [2] |

| Flash Point | 37 °C (99 °F) | [3] |

| Refractive Index (n20/D) | 1.490 |

| Solubility | Soluble in water, alcohol, and ether |[3] |

Chemical Properties and Reactivity

As a secondary amine, difurfurylamine is expected to exhibit chemical behavior characteristic of this functional group, influenced by the electronic properties of the furan rings.

-

Basicity : Like other amines, difurfurylamine is a weak base and will react with acids to form salts. These acid-base reactions are typically exothermic.

-

Reactivity with Electrophiles : The nitrogen atom's lone pair of electrons makes it nucleophilic. It is expected to react with a variety of electrophiles, including alkyl halides (alkylation) and acid chlorides (acylation).

-

Stability : The furan rings are sensitive to strong acids, which can lead to polymerization or ring-opening reactions. The compound is also susceptible to oxidation.

-

Incompatibilities : Difurfurylamine is likely incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

-

Hydrogenation : The furan rings can be hydrogenated, typically using a metal catalyst such as Raney nickel or a platinum-group metal, to yield tetrahydrofurfuryl derivatives.

Below is a diagram illustrating the general reactivity of difurfurylamine.

Experimental Protocols

Synthesis of Difurfurylamine via Catalytic Hydrogenation of Hydrofuramide

Difurfurylamine can be synthesized as part of a mixture from the catalytic hydrogenation of hydrofuramide.[5] Hydrofuramide itself is formed from the condensation of furfural with ammonia.[5] The following protocol is a representative procedure.

Materials:

-

Hydrofuramide

-

Ethanol (or other suitable solvent)

-

Ammonia (optional, its presence can suppress difurfurylamine formation in favor of furfurylamine)

-

Raney Nickel (or other suitable hydrogenation catalyst, e.g., Platinum oxide)

-

High-pressure autoclave/hydrogenator

-

Hydrogen gas

Procedure:

-

Preparation of Reactant Solution: Dissolve a known quantity of hydrofuramide in a suitable solvent, such as ethanol, inside the reaction vessel of a high-pressure autoclave.

-

Catalyst Addition: Add the Raney nickel catalyst to the solution. The catalyst loading is typically a small percentage by weight of the hydrofuramide.

-

Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-150 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-150 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

-

Product Isolation and Purification: The resulting filtrate contains a mixture of furfurylamine, difurfurylamine, and potentially trifurfurylamine. These components can be separated by fractional distillation under reduced pressure.

The following workflow diagram illustrates the synthesis process.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified difurfurylamine. A published ¹H NMR spectrum for a compound referred to as "bisfurfurylamine" exists, which is consistent with the difurfurylamine structure.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, such as the N-H bond of the secondary amine and the characteristic absorptions of the furan ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor the separation during fractional distillation.

References

- 1. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furfurylamine - Wikipedia [en.wikipedia.org]

- 4. Furfurylamine | CAS#:617-89-0 | Chemsrc [chemsrc.com]

- 5. Hydrofuramide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to n,n-Bis(2-furylmethyl)amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents.[1][2] Among the diverse classes of furan-containing molecules, n,n-Bis(2-furylmethyl)amine and its derivatives have garnered interest due to their potential applications in drug development and materials science. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogues.

Synthesis of this compound and its Analogues

The primary synthetic route to this compound involves the reductive amination of furfural with furfurylamine. This reaction can be performed in a one-pot synthesis, offering an efficient and environmentally friendly approach.[3][4][5][6][7]

A plausible synthetic pathway involves the initial formation of a Schiff base intermediate from the reaction of furfural and furfurylamine, which is then subsequently reduced to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this transformation.

Logical Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process occurring in a single reaction vessel.

Caption: One-pot synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established methods for the reductive amination of furfural.[3][4]

Materials:

-

Furfural

-

Furfurylamine

-

Methanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Raney Nickel)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a high-pressure autoclave reactor, add furfural (1.0 equivalent) and furfurylamine (1.0-1.2 equivalents) dissolved in methanol.

-

Add the Pd/C catalyst (1-5 mol%).

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard protocol for assessing the antimicrobial activity of a compound.

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (e.g., gentamicin)

-

Negative control (solvent vehicle)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the test compound dilutions.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent vehicle). Also include a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Biological Activities of this compound Derivatives and Analogues

Furan-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][8] The biological activity of this compound derivatives is an area of active research.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of furan derivatives against a range of pathogenic bacteria and fungi.[1] The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.[1]

Table 1: Antimicrobial Activity of Furan Amine Derivatives and Analogues

| Compound/Analogue | Microorganism | Activity (MIC/LC50 in µM) | Reference |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | LC50: 11.6 | [7] |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | LC50: 8.79 | [7] |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | P. aeruginosa | LC50: 86 | [7] |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | P. aeruginosa | LC50: 138 | [7] |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. aureus | LC50: 140 | [7] |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. aureus | LC50: 287 | [7] |

| C16-alkyl betaine | S. aureus | MIC: 61 | [9] |

| C16-alkyl betaine | E. coli | MIC: 120 | [9] |

| C14-alkyl-N,N-dimethylamine oxide | E. coli | MIC: 31 | [9] |

| C14-alkyl-N,N-dimethylamine oxide | S. aureus | MIC: 62 | [9] |

Anticancer Activity

Derivatives of bis-amines and furan-containing compounds have shown promise as anticancer agents.[5][10][11] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Bis-amine and Furan Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| d-arabinitylamine | HL60 (Leukemia) | low micromolar | [10] |

| d-fucitylamine | HL60 (Leukemia) | low micromolar | [10] |

| Oleoyl-Quercetin Hybrid 1 | HCT116 (Colon) | 22.4 | [2] |

| Oleoyl-Quercetin Hybrid 2 | HCT116 (Colon) | 0.34 | [2] |

| Pyrimidine N-glycoside 50 | MCF-7 (Breast) | 13.2 | [5] |

| Pyrimidine N-glycoside 51 | HepG2 (Liver) | 16.2 | [5] |

| Coumarin derivative 68 | MCF-7 (Breast) | 1.24 | [5] |

| Thiazolidine derivative 108 | MCF-7 (Breast) | 1.27 | [5] |

| Benzoquinone derivative 68 | U87MG (Glioblastoma) | 23.6 | [11] |

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are still under investigation, research on related furan-containing compounds and bis-amines suggests several potential mechanisms of action. These include the induction of oxidative stress, DNA damage leading to apoptosis, and modulation of key cellular signaling cascades.

Furan derivatives have been shown to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[1] Furthermore, some bis-amino compounds have been found to downregulate the Yes-associated protein (YAP) signaling pathway, which is often hyperactivated in cancer.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism by which a this compound derivative could exert its anticancer effects, based on the known activities of related compounds.

Caption: A potential mechanism of anticancer action.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. Their straightforward synthesis and the broad biological activity of the furan scaffold provide a strong foundation for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 6. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Bis(glycityl)amines as anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of N,N-Bis(2-furylmethyl)amine: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-Bis(2-furylmethyl)amine possesses a unique combination of structural features: two aromatic, oxygen-containing five-membered furan rings and a flexible secondary amine linker. This arrangement suggests a rich conformational landscape and a nuanced electronic profile, which are key determinants of its reactivity, binding affinity to biological targets, and material properties. Understanding these characteristics at a molecular level is paramount for its rational design and application in fields such as drug development and polymer chemistry.

Theoretical and computational studies provide a powerful lens through which to explore the molecular properties of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate conformational preferences, electronic structure, and potential intermolecular interactions. This guide details the proposed methodologies for such studies, presents frameworks for data organization, and visualizes the logical workflow of a comprehensive theoretical investigation.

Molecular Properties

A summary of the basic computed molecular properties for this compound is provided in Table 1. These values serve as a baseline for more advanced computational studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| IUPAC Name | 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine | PubChem[1] |

| CAS Number | 18240-50-1 | PubChem[1] |

| Canonical SMILES | C1=COC(=C1)CNCC2=CC=CO2 | PubChem[1] |

Proposed Theoretical Research Workflow

A systematic theoretical investigation of this compound would involve a multi-step computational workflow. This process, from initial structure preparation to in-depth analysis of its properties, is outlined below.

Detailed Computational Protocols

The following sections detail the proposed experimental protocols for the theoretical study of this compound. These are based on standard, widely accepted computational chemistry methodologies.

Conformational Analysis

A thorough exploration of the conformational space is critical to identifying the low-energy structures of this compound.

Protocol:

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular builder software.

-

Molecular Mechanics Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

-

DFT Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common and robust level of theory for such calculations is the B3LYP functional with a 6-31G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

The results of this analysis would populate a table similar to Table 2, allowing for the identification of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | 0.00 | 0.00 | xx.x |

| 2 | x.xx | x.xx | x.xx | xx.x |

| 3 | x.xx | x.xx | x.xx | xx.x |

| ... | ... | ... | ... | ... |

This table is a template for presenting the results of a conformational analysis. The values are placeholders.

Electronic Structure Analysis

The electronic properties of the most stable conformer(s) would be investigated to understand reactivity and potential interaction sites.

Protocol:

-

Methodology: Single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

The key quantitative data from this analysis would be summarized as shown in Table 3.

| Parameter | Value (a.u.) | Value (eV) |

| HOMO Energy | -x.xxxx | -x.xxxx |

| LUMO Energy | +x.xxxx | +x.xxxx |

| HOMO-LUMO Energy Gap | x.xxxx | x.xxxx |

This table is a template for presenting the results of an electronic structure analysis. The values are placeholders.

Visualization of Key Concepts

Visualizations are essential for interpreting the results of theoretical studies. The following diagrams illustrate the concepts of Frontier Molecular Orbitals and the workflow for Molecular Electrostatic Potential mapping.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By following the proposed computational protocols, researchers can gain significant insights into the conformational preferences, electronic structure, and potential reactivity of this molecule. The methodologies described herein are standard within the field of computational chemistry and can be readily adapted for the study of related furan-containing compounds. The generation of such theoretical data is a crucial first step in the rational design of novel therapeutics and materials based on the this compound scaffold.

References

Navigating the Furans: A Technical Guide to the Safe Handling of N,N-Bis(2-furylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N,N-Bis(2-furylmethyl)amine (CAS No. 18240-50-1). As a member of the furan family of compounds, this secondary amine presents unique chemical properties and potential hazards that necessitate careful handling in a laboratory setting. This document outlines its chemical and physical properties, known hazards, personal protective equipment recommendations, emergency procedures, and relevant experimental protocols to ensure the safety of all personnel.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₁NO₂, is a derivative of furfurylamine.[1] Understanding its physical characteristics is the first step in safe handling.

| Property | Value | Reference |

| CAS Number | 18240-50-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][] |

| Molecular Weight | 177.20 g/mol | [1][2][] |

| Boiling Point | 248.7°C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ | [2] |

| Flash Point | 104.2°C | [2] |

| Vapor Pressure | 0.024 mmHg at 25°C | [2] |

| Refractive Index | 1.5168 | [2] |

| LogP (Predicted) | 1.74 | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Pictograms:

-

Corrosion

-

Irritant

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment

The following PPE is essential to prevent exposure:

| PPE Category | Recommended Equipment | Specifications and Use |

| Eye and Face Protection | Chemical splash goggles and a face shield | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles, especially when there is a risk of splashing.[5][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes | Consult the glove manufacturer's chemical resistance guide for suitability. Lab coats should be fully buttoned, and shoes must cover the entire foot.[5][7] |

| Respiratory Protection | Respirator | May be necessary in poorly ventilated areas or for procedures that could generate significant vapors. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient.[5][8] |

Below is a logical workflow for assessing and mitigating risks associated with handling this compound.

Caption: A flowchart illustrating the process of risk assessment and control for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9] |

| Eye Contact | Immediately flush eyes with large quantities of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |

Fire and Explosion Hazards

While this compound has a relatively high flash point, it is a combustible liquid.

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10] |

| Specific Hazards | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated.[10][11] |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11] |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11] Use water spray to cool fire-exposed containers.[12] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate and Isolate: Immediately evacuate the area and isolate the spill.[5][10]

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[4][10]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[10][12] Do not use combustible materials.

-

Collection: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][10]

-

Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

| Aspect | Recommendations |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Keep away from heat, sparks, and open flames.[11] Store in a corrosives area.[6] |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6][11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |

Experimental Protocols: Synthesis of Furan-Based Amines

The synthesis of furan-based amines often involves reductive amination. While a specific protocol for this compound was not found in the initial search, a general procedure for a related compound, N-benzyl-1-(furan-2-yl)methanamine, via asymmetric hydrogenation is provided below as an illustrative example.[14]

Protocol: Asymmetric Hydrogenation of N-benzyl furfurylimine[14]

-

Synthesis of N-benzyl furfurylimine:

-

To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude imine is used in the next step without further purification.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave.

-

Stir the solution at room temperature for 30 minutes.

-

Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).

-

Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.

-

Stir the reaction at 30°C for 12 hours.

-

-

Work-up and Analysis:

-

After releasing the pressure, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

The following diagram outlines the general workflow for the synthesis and purification of a furan-based amine.